
(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol is a chiral compound with a complex structure that includes a benzyl group, an octyl chain, and a vinyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to control the stereochemistry of the pyrrolidine ring. The key steps in the synthesis may include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an amine and a suitable electrophile.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.
Addition of the octyl chain: This can be done through a Grignard reaction or other alkylation methods.
Vinyl group introduction: This step may involve a Heck reaction or other methods to introduce the vinyl group onto the pyrrolidine ring.
Industrial Production Methods
Industrial production of (2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace functional groups on the benzyl or octyl chains.
Addition: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, alkyl halides
Addition: Hydrogen gas (H₂) with a palladium catalyst, halogens (Br₂, Cl₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
(2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as improved solubility or stability.
Mécanisme D'action
The mechanism of action of (2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. For example, it could modulate the activity of neurotransmitter receptors in the brain, leading to changes in neuronal activity and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: A natural amino acid with insulinotropic activity.
Quercetin 3-D-galactoside: A flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness
(2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol is unique due to its combination of a pyrrolidine ring with a benzyl, octyl, and vinyl group This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds
Propriétés
Numéro CAS |
921202-50-8 |
|---|---|
Formule moléculaire |
C21H33NO |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol |
InChI |
InChI=1S/C21H33NO/c1-3-5-6-7-8-12-15-19-17-22(20(4-2)21(19)23)16-18-13-10-9-11-14-18/h4,9-11,13-14,19-21,23H,2-3,5-8,12,15-17H2,1H3/t19-,20-,21+/m0/s1 |
Clé InChI |
UCKBKFVHCGALAU-PCCBWWKXSA-N |
SMILES isomérique |
CCCCCCCC[C@H]1CN([C@H]([C@@H]1O)C=C)CC2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCC1CN(C(C1O)C=C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


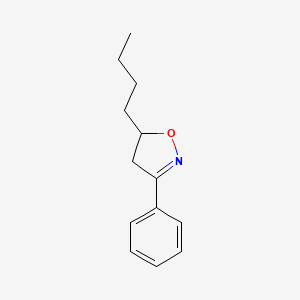
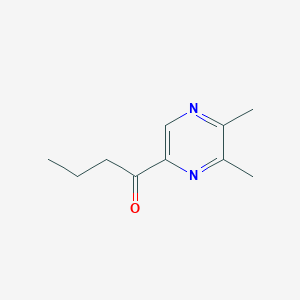
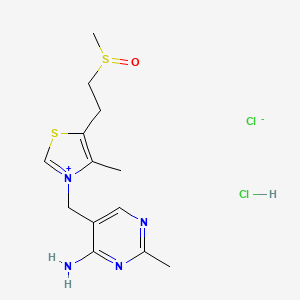
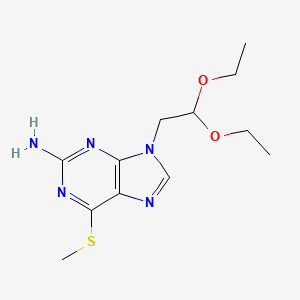
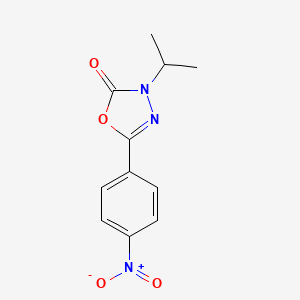
![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)


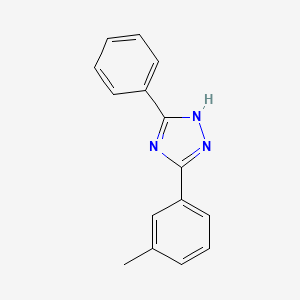
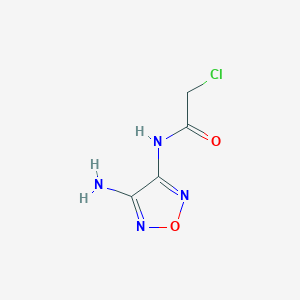
![3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12917701.png)
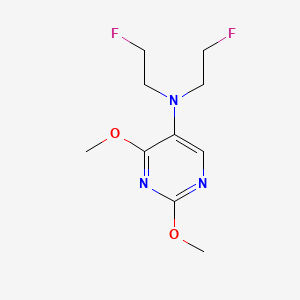
![Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B12917707.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12917715.png)
